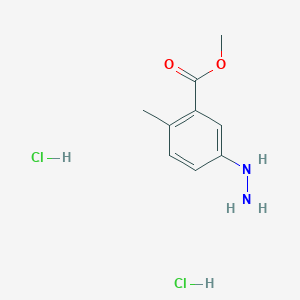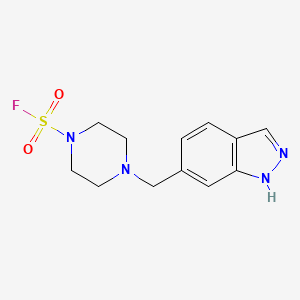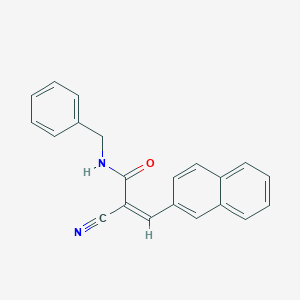
(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis and spectroscopy might be used.Aplicaciones Científicas De Investigación
Colorimetric Sensing of Fluoride Anions
A study by Younes et al. (2020) details the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, showcasing a compound that exhibits a significant color transition in response to fluoride anions. This transition, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the compound's potential in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).
Luminescence and Thermostability in Metal-Organic Frameworks
Research on carboxylate-assisted acylamide metal-organic frameworks (MOFs) by Sun et al. (2012) investigates the synthesis, structure, thermostability, and luminescence of various polymers. These findings are crucial for the development of new materials with specific optical and thermal properties, applicable in areas ranging from electronics to environmental monitoring (Sun et al., 2012).
Sensing Volatile Organic Compounds and Metal Ions
Lakshmanan et al. (2021) synthesized coordination polymers with diamondoid structures that showed high selectivity and sensitivity in sensing volatile organic compounds and metal ions. This study emphasizes the potential of these materials in environmental monitoring and safety applications (Lakshmanan et al., 2021).
Anticancer Evaluation of Naphthalene Derivatives
Salahuddin et al. (2014) focused on the synthesis and anticancer evaluation of naphthalene derivatives. Their study provides insights into the design of new therapeutic agents targeting cancer, showcasing the potential of these compounds in medical research and drug development (Salahuddin et al., 2014).
Safety And Hazards
This involves assessing the potential risks associated with the compound, such as toxicity, flammability, and environmental impact. It’s important to handle all compounds safely, following appropriate safety protocols.
Direcciones Futuras
This could involve suggesting further studies to learn more about the compound. For example, if the compound has shown promising bioactivity, it might be worth investigating its potential as a therapeutic agent in more detail.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information might not be available. If you’re working with this compound in a research or industrial setting, I’d recommend consulting with a chemist or other expert to get the most accurate and relevant information.
Propiedades
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c22-14-20(21(24)23-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-13H,15H2,(H,23,24)/b20-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHRCDPBRWDNF-MOSHPQCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC3=CC=CC=C3C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC3=CC=CC=C3C=C2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyano-3-(naphthalen-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

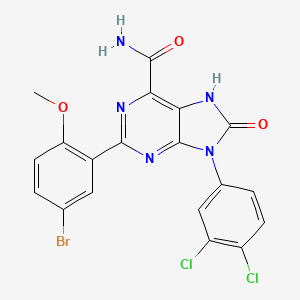
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)
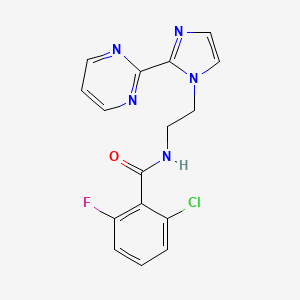
![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)
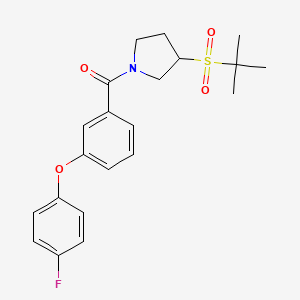
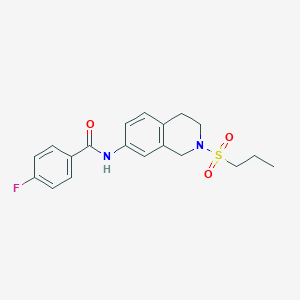
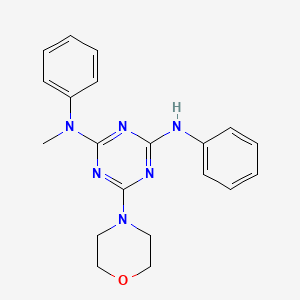
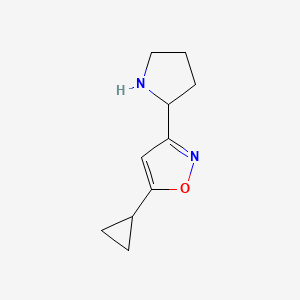
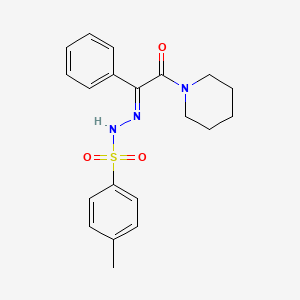
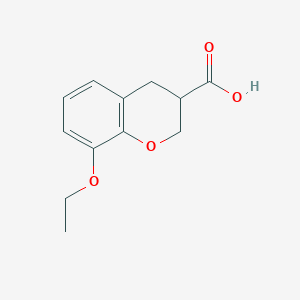
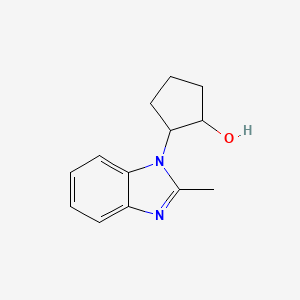
![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)
